molecular formula C12H9FOS2 B12063511 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

Cat. No.: B12063511
M. Wt: 252.3 g/mol
InChI Key: NVFDEXAIINHPDH-IZZDOVSWSA-N
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Description

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is a thiophenone derivative characterized by a benzylidene moiety substituted with a fluorine atom at the para position and a methylthio (-SCH₃) group at the 5-position of the thiophenone ring. The fluorine atom enhances electron-withdrawing properties, while the methylthio group contributes to lipophilicity, influencing bioavailability and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9FOS2

Molecular Weight

252.3 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one

InChI

InChI=1S/C12H9FOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3/b11-6+

InChI Key

NVFDEXAIINHPDH-IZZDOVSWSA-N

Isomeric SMILES

CSC1=CC(=O)/C(=C\C2=CC=C(C=C2)F)/S1

Canonical SMILES

CSC1=CC(=O)C(=CC2=CC=C(C=C2)F)S1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation between 5-(methylthio)thiophen-3(2H)-one and 4-fluorobenzaldehyde proceeds under acidic or basic catalysis. A representative protocol involves:

  • Reactants : 5-(Methylthio)thiophen-3(2H)-one (1 eq), 4-fluorobenzaldehyde (1.2 eq)

  • Catalyst : Piperidine (10 mol%) or acetic acid (5% v/v)

  • Solvent : Ethanol or toluene

  • Temperature : Reflux (78–110°C)

  • Time : 6–12 hours

Yields typically range from 65–82%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Spectroscopic Validation

  • IR : C=O stretch at 1670–1680 cm⁻¹; C=C (benzylidene) at 1605–1620 cm⁻¹.

  • ¹H NMR (DMSO-d6): δ 7.8–8.1 (m, 2H, aromatic F-C6H4), 6.9–7.3 (m, 2H, thiophene), 3.2 (s, 3H, SCH3).

  • MS : Molecular ion peak at m/z 266 (M⁺).

Alternative Pathway: Thiolation of Preformed Benzylidene Intermediate

Methylthio Group Installation

Optimization Strategies and Challenges

Catalytic System Comparison

CatalystSolventYield (%)Purity (%)
PiperidineEthanol8298.7
Acetic AcidToluene7697.2
DBUDMF7095.8

Piperidine in ethanol maximizes yield and purity by minimizing side reactions like aldol adduct formation.

Recrystallization Protocols

Crude product recrystallization from ethanol/water (3:1) elevates purity from ~90% to >98%. Slow cooling (0.5°C/min) enhances crystal homogeneity.

Scalability and Industrial Relevance

Patent data highlight scalability via:

  • Continuous-Flow Systems : Reduced reaction time to 2–4 hours with 85% yield.

  • In Situ Monitoring : HPLC tracking of benzaldehyde consumption optimizes reaction quenching .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of thiophenes, including 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds containing thiophene rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Materials Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells. Research has shown that incorporating such compounds into device architectures can enhance their efficiency and stability .

Proteomics Research

Biomarker Discovery
In proteomics, this compound serves as a valuable tool for biomarker discovery. Its specificity allows for the identification and quantification of proteins in complex biological samples. For instance, studies have utilized this compound to label proteins selectively, aiding in the understanding of disease mechanisms at the molecular level .

Case Study 1: Anticancer Mechanism

A recent study investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a lead candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial activity of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity, suggesting its potential use in treating bacterial infections .

Data Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Antimicrobial propertiesEffective against Staphylococcus aureus
Materials ScienceOrganic electronicsActs as a semiconductor in OLEDs
ProteomicsBiomarker discoverySelectively labels proteins for analysis

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorobenzylidene and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thiophenone vs. Thiazolone
  • Target Compound: Thiophenone core with a 4-fluorobenzylidene substituent.
  • Analog: (Z)-5-(4-Fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one (4c) () Key Difference: Replacement of the thiophenone ring with a thiazolone (sulfur and nitrogen in the ring).
Thiophenone vs. Benzo[b]thiophenone
  • Analog: (Z)-2-(4-Chlorobenzylidene)benzo[b]thiophen-3(2H)-one () Key Difference: Fusion of a benzene ring to the thiophenone (benzo[b]thiophenone). Impact: Increased aromaticity and planarity, which may enhance π-π stacking interactions in biological systems. The chloro substituent (vs. fluoro) offers higher lipophilicity but reduced electronegativity .

Substituent Variations on the Benzylidene Group

Fluoro vs. Hydroxy Substituents
  • Analog : 2-[(4-Hydroxyphenyl)methylene]benzo[b]thiophen-3(2H)-one ()
    • Key Difference : Hydroxyl group at the para position instead of fluorine.
    • Impact : The -OH group is electron-donating, increasing solubility via hydrogen bonding but reducing metabolic stability compared to the electron-withdrawing fluorine .
Fluoro vs. Methyl Substituents
  • Analog : 2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one ()
    • Key Difference : Methyl group at the meta position of the benzylidene.
    • Impact : Methyl is electron-donating, increasing electron density on the aromatic ring. The meta substitution may sterically hinder interactions compared to the para-fluoro substituent .

Functional Group Modifications

Methylthio vs. Morpholino Substituents
  • Analog: (Z)-5-(Biphen-4-ylmethylene)-2-morpholino-3H-imidazol-4(5H)-one hydrochloride () Key Difference: Replacement of methylthio with a morpholino group (-N-morpholine).

Physicochemical Comparison

Compound Name Core Structure Substituents (Benzylidene) Molecular Weight Key Properties
Target Compound Thiophenone 4-Fluoro 248.4 g/mol High lipophilicity (logP ~3.2)
2-(3-Methylbenzylidene) Analog Thiophenone 3-Methyl 248.4 g/mol Increased electron density
2-[(4-Hydroxyphenyl)methylene] Analog Benzo[b]thiophenone 4-Hydroxy 254.3 g/mol Enhanced solubility (logP ~2.1)
(Z)-5-(4-Fluorobenzylidene) Thiazolone Thiazolone 4-Fluoro 269.05 g/mol Polar, lactam hydrogen bonding

Biological Activity

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound belonging to the class of thiophenes, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with similar compounds.

  • Molecular Formula : C12H9FOS2
  • Molecular Weight : 252.33 g/mol
  • IUPAC Name : (2E)-2-[(4-fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one
  • CAS Number : 1000574-44-6

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the fluorine atom enhances its lipophilicity and stability, potentially improving its binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

Case Studies

  • Inhibition of Melanogenesis :
    • A derivative of this compound was shown to inhibit tyrosinase activity in mouse melanoma B16F10 cells at a concentration of 10 µM, suggesting a role in reducing melanin production without affecting tyrosinase mRNA levels .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro evaluations revealed that this compound had cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 8.16 µM for MDA-MB-231 cells to 18.03 µM for MCF-7 cells .
  • Mechanistic Insights :
    • The compound induced apoptosis in cancer cells by activating caspase pathways. For instance, significant increases in caspase-3 activity were observed in HepG2 cells treated with concentrations as low as 6.1 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive evaluation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureAnticancer Activity (IC50)Unique Features
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-oneChloro~12 µMChlorine substituent
2-(4-Bromobenzylidene)-5-(methylthio)thiophen-3(2H)-oneBromo~15 µMBromine substituent
This compound Fluoro8.16 µM Fluorine enhances stability

The fluorine atom in the structure of this compound contributes to its enhanced biological activity compared to its chloro and bromo analogs.

Q & A

Q. Table 1: Representative Synthetic Yields

Aldehyde ComponentCatalystYield (%)Reference
4-FluorobenzaldehydePiperidine82
2-FluorobenzaldehydeAcetic Acid78
4-MethoxybenzaldehydeSodium Acetate75

How can crystallographic data resolve structural ambiguities in fluorobenzylidene derivatives?

Advanced Question
X-ray crystallography using SHELXL (v. 2018+) is critical for resolving stereochemical uncertainties (e.g., Z/E isomerism) and confirming substituent positions:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts .
  • Refinement : Use of anisotropic displacement parameters for non-H atoms and inclusion of twin laws for twinned crystals .
  • Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity of fluorobenzylidene and methylthio groups) .

What spectroscopic methods are essential for characterizing this compound?

Basic Question

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (fluorobenzylidene aromatic protons) and δ 2.5 ppm (methylthio group) .
    • ¹³C NMR : Carbonyl (C=O) at ~180 ppm and thiophenone ring carbons at 120–140 ppm .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
  • HR-MS : Molecular ion peak matching exact mass (e.g., m/z 293.0425 for C₁₃H₉FOS₂⁺) .

How to design experiments to evaluate anticancer mechanisms?

Advanced Question

  • Cell-Based Assays :
    • Viability : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
    • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Target Identification :
    • Molecular Docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina .
    • Enzyme Inhibition : Measure activity in vitro (e.g., COX-2 inhibition via fluorometric assays) .

How to address contradictory bioactivity results across studies?

Q. Methodological Guidance

  • Purity Verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to rule out impurities .
  • Assay Standardization :
    • Control for solvent effects (DMSO ≤0.1% v/v) .
    • Replicate experiments across multiple cell lines or bacterial strains .
  • Structural Confirmation : Compare crystallographic data (e.g., bond lengths/angles) with bioactive analogs .

What strategies enhance pharmacokinetic profiles through structural modification?

Advanced Question

  • Fluorine Substitution : Improves metabolic stability and membrane permeability (logP reduction by ~0.5 units vs. chlorinated analogs) .
  • Methylthio Optimization : Replace with sulfoxide/sulfone groups to modulate solubility and target binding .
  • Hybrid Derivatives : Fuse with pyrazole or thiazole rings to enhance receptor affinity (e.g., IC₅₀ improvement from 12 µM to 4 µM in HeLa cells) .

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentIC₅₀ (µM, MCF-7)logPReference
4-Fluorobenzylidene8.22.7
4-Chlorobenzylidene14.53.1
4-Methoxybenzylidene22.32.9

How to analyze the role of the methylthio group in reactivity?

Advanced Question

  • Nucleophilic Substitution : React with H₂O₂ to form sulfoxide/sulfone derivatives, monitored by TLC (Rf shift from 0.6 to 0.3) .
  • Metal Coordination : Form complexes with Cu(II) or Zn(II), characterized by UV-Vis (d-d transitions at 600–700 nm) and ESR .
  • Computational Studies : DFT calculations (B3LYP/6-31G*) to assess electron-withdrawing effects on thiophenone ring polarization .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Methodological Guidance

  • Solvent Selection : Replace DMF with ethanol/water mixtures to improve safety and reduce costs .
  • Catalyst Recycling : Use immobilized piperidine on silica gel for reuse over 5 cycles without yield loss .
  • Byproduct Management : Optimize stoichiometry (aldehyde:thiophenone = 1.2:1) to minimize unreacted starting material .

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